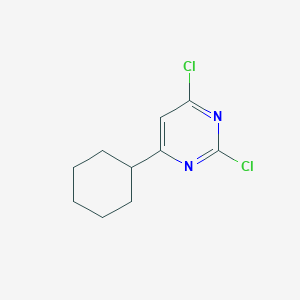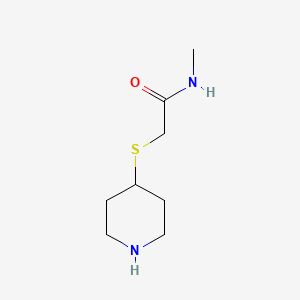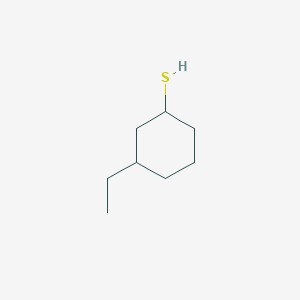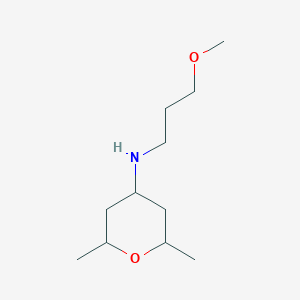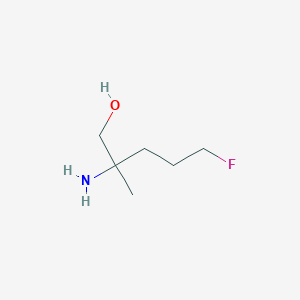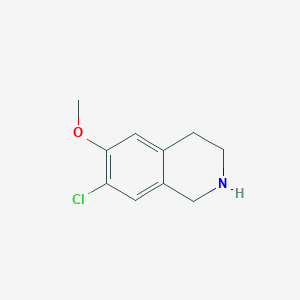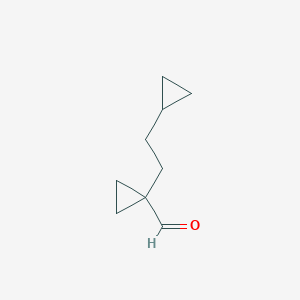
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H14O It features a cyclopropane ring substituted with a cyclopropylethyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the cyclopropanation reaction for higher yields and purity, possibly using continuous flow reactors and advanced catalytic systems to ensure efficiency and scalability .
化学反应分析
Types of Reactions
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Cyclopropylethyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the reaction conditions.
科学研究应用
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, the compound’s reactivity is primarily due to the strained cyclopropane ring and the reactive aldehyde group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6.
Cyclobutane: A four-membered ring compound with the formula C4H8.
Cyclopentane: A five-membered ring compound with the formula C5H10.
Uniqueness
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional groupThe compound’s structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(5-6-9)4-3-8-1-2-8/h7-8H,1-6H2 |
InChI 键 |
CWLUAYKGMJHIQR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCC2(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


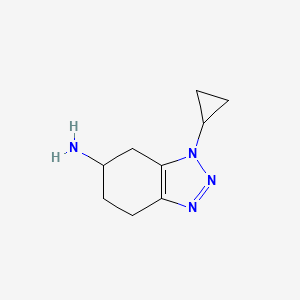
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
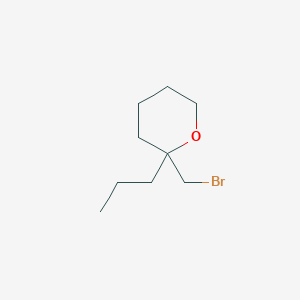
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
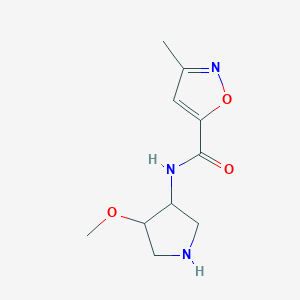
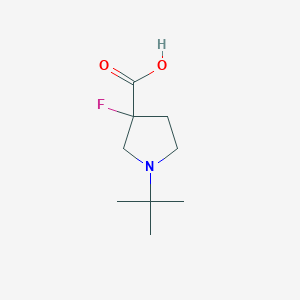
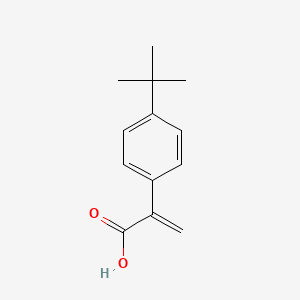
![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
